

conformational analysis of 2-Chloro-3-fluorobenzoic acid

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Compound of Interest

Compound Name: 2-Chloro-3-fluorobenzoic acid

Cat. No.: B126237

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An In-depth Technical Guide on the Conformational Analysis of **2-Chloro-3-fluorobenzoic Acid**

This guide provides a detailed examination of the conformational landscape of **2-Chloro-3-fluorobenzoic acid**, drawing upon established principles and findings from closely related substituted benzoic acids. The content is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the structural nuances and the methodologies employed to elucidate them.

Introduction

Substituted benzoic acids are pivotal scaffolds in medicinal chemistry and materials science. Their biological activity and physicochemical properties are intrinsically linked to their three-dimensional structure, particularly the orientation of the carboxylic acid group relative to the phenyl ring. The conformational preferences of these molecules are governed by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding. This guide focuses on the conformational analysis of **2-Chloro-3-fluorobenzoic acid**, a molecule where the interplay of ortho- and meta-substituents is expected to dictate its structural behavior. While direct experimental data for this specific molecule is limited in the reviewed literature, a robust understanding can be built by analogizing with comprehensive studies on ortho-halogenated benzoic acids.

Conformational Isomers

The primary conformational flexibility in **2-Chloro-3-fluorobenzoic acid** arises from the rotation around two key single bonds: the exocyclic C-C bond connecting the carboxylic group to the phenyl ring, and the C-O bond within the carboxylic acid moiety. This gives rise to several potential conformers. Based on extensive studies of similar compounds like 2-fluorobenzoic acid and 2-chlorobenzoic acid, these conformers can be categorized as cis and trans with respect to the O=C-O-H dihedral angle.^{[1][2][3]}

- **Cis Conformers:** These conformers, where the O=C-O-H dihedral angle is approximately 0°, are generally the most stable forms for ortho-substituted benzoic acids.^[1] Two planar cis conformers are anticipated, differing by the orientation of the carboxylic group relative to the ortho-substituents.
- **Trans Conformers:** In these conformers, the O=C-O-H dihedral angle is close to 180°. While typically higher in energy than their cis counterparts, they can be stabilized by intramolecular hydrogen bonds between the carboxylic hydrogen and an ortho-substituent.^[1] For **2-Chloro-3-fluorobenzoic acid**, a trans conformer stabilized by an O-H...Cl or O-H...F interaction is plausible.

The relative energies of these conformers are influenced by the electronic and steric nature of the halogen substituents.

Quantitative Conformational Data

Due to the absence of specific experimental or computational data for **2-Chloro-3-fluorobenzoic acid** in the searched literature, the following table presents a generalized summary of expected values based on data for 2-fluorobenzoic acid and 2-chlorobenzoic acid, as determined by Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory.^{[1][2]}

Conformer	Expected Relative Energy (kJ·mol ⁻¹)	Key Dihedral Angles (°)	Stabilizing Interactions
cis-I	0 (most stable)	O=C-O-H ≈ 0; C-C-C=O ≈ 0 or 180	Planar, resonance stabilization
cis-II	Low	O=C-O-H ≈ 0; C-C-C=O ≈ 180 or 0	Planar, resonance stabilization
trans-I	High	O=C-O-H ≈ 180; C-C-C=O non-planar	Steric hindrance
trans-II	Moderate	O=C-O-H ≈ 180; C-C-C=O planar	Potential intramolecular O-H...Cl or O-H...F hydrogen bond

Experimental and Computational Protocols

The conformational landscape of substituted benzoic acids is typically elucidated through a combination of spectroscopic techniques and computational modeling.

Computational Methodology

Density Functional Theory (DFT) is a powerful tool for investigating the potential energy surface of molecules.

- Method: The B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p), has been shown to provide results in excellent agreement with experimental data for similar molecules.[\[1\]](#)[\[2\]](#)
- Procedure:
 - A full conformational search is conducted by systematically rotating the relevant dihedral angles (C-C-C=O and O=C-O-H).
 - Stationary points on the potential energy surface are optimized to identify energy minima (conformers) and first-order saddle points (transition states).

- Harmonic vibrational frequency calculations are performed to confirm the nature of the stationary points (zero imaginary frequencies for minima, one for transition states) and to obtain thermodynamic data.

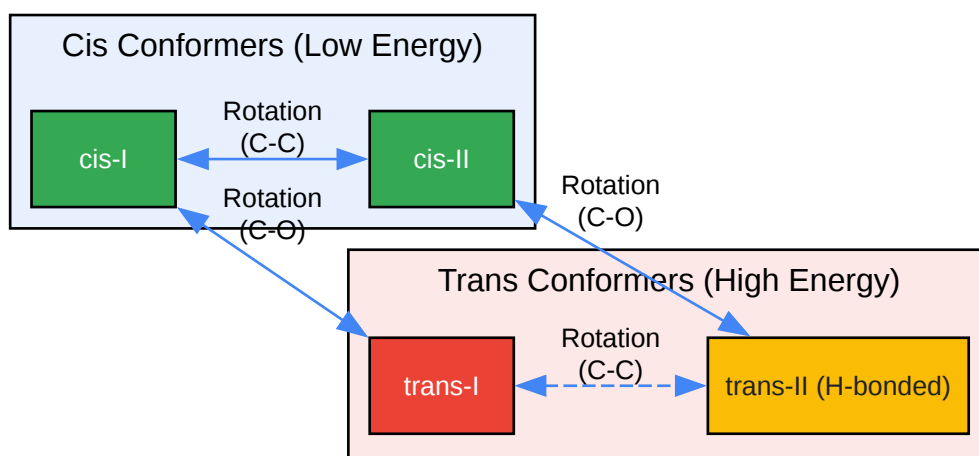
Spectroscopic Techniques

- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Objective: To identify the different conformers present in a sample, often by isolating them in a cryogenic matrix.^[4]
 - Sample Preparation: The compound is co-deposited with an inert gas (e.g., argon or xenon) onto a cryogenic window.
 - Data Analysis: The vibrational frequencies of the carboxylic acid group, particularly the $\nu(\text{O-H})$ and $\nu(\text{C=O})$ stretching modes, are sensitive to the conformational state and hydrogen bonding.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To determine the solution-phase structure and dynamics.
 - Sample Preparation: The compound is dissolved in a suitable deuterated solvent.
 - Data Analysis: The chemical shifts of the aromatic protons and the carboxylic acid proton can provide insights into the predominant conformation in solution.

Visualizations

Conformational Isomerism Pathway

The following diagram illustrates the potential energy landscape and the interconversion pathways between the cis and trans conformers of a generic ortho-substituted benzoic acid.

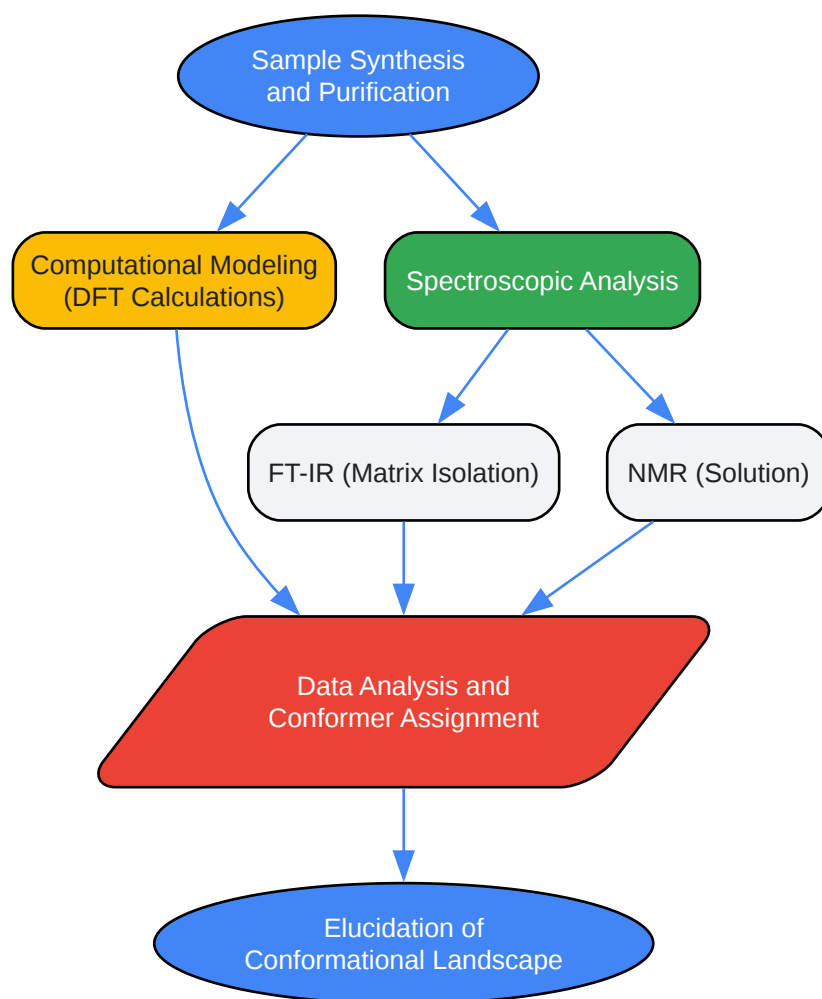


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Caption: Potential interconversion pathways for conformers.

Experimental Workflow for Conformational Analysis

This diagram outlines a typical workflow for the experimental and computational investigation of molecular conformations.



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Caption: Integrated workflow for conformational studies.

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